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Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A)

Cat. No.: B12292420
M. Wt: 352.5 g/mol
InChI Key: DWSHSMIESAAXBC-UHFFFAOYSA-N
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Description

Overview of ent-Kaurane Diterpenoids:

Ent-kaurane diterpenoids are a group of natural products built upon a fundamental tetracyclic framework. mdpi.com This core structure consists of a perhydrophenanthrene system fused with a cyclopentane (B165970) ring, forming a bridged bicyclo[3.2.1]octane system. The structural diversity within this class arises from various modifications to this basic skeleton, such as oxidation, bond cleavages, and rearrangements. mdpi.com Based on their structural characteristics, ent-kaurane diterpenoids can be broadly categorized into groups including C-20 oxygenated, C-20 non-oxygenated, and seco-ent-kauranoids, among others.

A critical aspect of the identity of these compounds lies in their stereochemistry. The prefix "ent-" signifies an enantiomeric relationship to the "normal" kaurane (B74193) series. Specifically, ent-kauranes possess an inverted configuration at key stereocenters, namely C-5, C-9, and C-10, when compared to their kaurane counterparts. This stereochemical distinction is crucial as it significantly influences the three-dimensional shape of the molecule and, consequently, its biological activity.

Academic Significance and Research Scope of ent-Kaurane Diterpenoids

The academic interest in ent-kaurane diterpenoids is substantial and multifaceted. These compounds have been isolated from a wide variety of natural sources, including plants from the Annonaceae, Asteraceae, and Lamiaceae families, as well as from fungi. mdpi.comnih.gov Their research scope is broad, encompassing areas such as natural product synthesis, biosynthesis, and the exploration of their diverse biological activities. acs.org

Historically, research focused on the isolation and structural elucidation of these complex molecules. More recently, the focus has expanded to include their potential pharmacological applications. Studies have reported a wide range of biological activities for various ent-kaurane diterpenoids, including anti-inflammatory, antimicrobial, and cytotoxic effects. nih.gov This has spurred further investigation into their mechanisms of action and potential as lead compounds in drug discovery.

Positioning of Kauran-18-oic Acid, 16,17,19-trihydroxy-, (4α) within ent-Kaurane Research

Within the extensive family of ent-kaurane diterpenoids, Kauran-18-oic acid, 16,17,19-trihydroxy-, (4α) has been specifically identified and studied in the context of food science, particularly in relation to coffee quality. nih.gov It is recognized as an endogenous compound found in green coffee beans. medchemexpress.commedchemexpress.comdcchemicals.com

Research has pinpointed this compound as one of several chemical indicators associated with lower quality coffee. nih.govmedchemexpress.commedchemexpress.comdcchemicals.com A study utilizing untargeted liquid chromatography/mass spectrometry (LC/MS) flavoromics analysis on various coffee brews identified a group of compounds that were highly predictive of a low cup score as determined by the Specialty Coffee Association (SCA). nih.gov Kauran-18-oic acid, 16,17,19-trihydroxy-, (4α), designated as compound 5 in the study, was one of four ent-kaurane diterpenes whose presence was demonstrated to negatively impact the flavor quality of coffee. nih.gov

The identification of this specific compound provides a tangible chemical marker for assessing coffee quality, moving beyond subjective sensory evaluation to objective analytical measurement. nih.gov This positions Kauran-18-oic acid, 16,17,19-trihydroxy-, (4α) as a significant molecule in the field of food chemistry and quality control. While some sources make general claims about potential anti-tumor activity for kaurane-type compounds, the most detailed and specific research for this particular molecule centers on its role in coffee flavor.

Compound Data

Below are data tables summarizing key information for the compounds discussed in this article.

Interactive Data Table: Properties of Kauran-18-oic Acid, 16,17,19-trihydroxy-, (4α)

PropertyValueSource
Chemical FormulaC20H32O5
Molar Mass352.47 g/mol dcchemicals.com
CAS Number308821-59-2 dcchemicals.com
AppearanceWhite powder
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone

Interactive Data Table: Compounds Identified as Negative Flavor Impactors in Coffee

Compound Number in StudyCompound NameClassFindingSource
116α,17-dihydroxy-ent-kauran-19-oic acident-Kaurane DiterpeneSignificantly decreased coffee cup score nih.gov
216α,17-dihydroxy-ent-kauran-19-diglycosideent-Kaurane Diterpene GlycosideSignificantly decreased coffee cup score nih.gov
516α,17,18-trihydroxy-ent-kauran-19-oic acident-Kaurane DiterpeneSignificantly decreased coffee cup score nih.gov
616α-hydroxy-17-ent-kauren-19-oic acident-Kaurane DiterpeneSignificantly decreased coffee cup score nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O5 B12292420 Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A)

Properties

Molecular Formula

C20H32O5

Molecular Weight

352.5 g/mol

IUPAC Name

14-hydroxy-5,14-bis(hydroxymethyl)-9-methyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C20H32O5/c1-17-6-2-7-19(11-21,16(23)24)15(17)5-8-18-9-13(3-4-14(17)18)20(25,10-18)12-22/h13-15,21-22,25H,2-12H2,1H3,(H,23,24)

InChI Key

DWSHSMIESAAXBC-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(CO)C(=O)O

Origin of Product

United States

Biosynthetic Pathways and Enzymatic Mechanisms of Ent Kauranes

General Diterpenoid Biosynthesis

Diterpenoids are a vast and diverse class of natural products built from a 20-carbon precursor. nih.govnih.gov The initial stages of their biosynthesis are common to all isoprenoids and are dedicated to creating the fundamental five-carbon "isoprene" units. metwarebio.comnih.gov

Plants uniquely possess two separate pathways for synthesizing the universal isoprene (B109036) unit precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govacs.orgnih.gov These pathways are the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway, which are segregated into different cellular compartments. nih.govresearchgate.net

The Mevalonate (MVA) pathway is primarily located in the cytoplasm and is responsible for producing precursors for molecules like sterols and sesquiterpenes. researchgate.netwikipedia.orgnih.gov It begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). metwarebio.comnih.gov This intermediate is then reduced to mevalonate (MVA), a key step catalyzed by the enzyme HMG-CoA reductase. metwarebio.comfrontiersin.org Subsequent phosphorylation and decarboxylation steps convert MVA into IPP. nih.govwikipedia.org

The Methylerythritol Phosphate (MEP) pathway , also known as the non-mevalonate pathway, occurs in the plastids. nih.govacs.orgwikipedia.org This pathway is the primary source of precursors for monoterpenes, carotenoids, chlorophyll, and, crucially, diterpenes like the ent-kauranes. researchgate.net The MEP pathway starts with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.govacs.org A series of enzymatic reactions then converts DXP into MEP, which is ultimately processed to yield both IPP and DMAPP. nih.govwikipedia.org

Table 1: Comparison of MVA and MEP Pathways

Feature Mevalonate (MVA) Pathway Methylerythritol Phosphate (MEP) Pathway
Cellular Location Cytoplasm, Peroxisomes metwarebio.com Plastids researchgate.net
Primary Precursor(s) Acetyl-CoA metwarebio.comwikipedia.org Pyruvate and Glyceraldehyde 3-phosphate nih.govacs.org
Key Intermediate 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) nih.gov 1-deoxy-D-xylulose 5-phosphate (DXP), 2-C-methyl-D-erythritol 4-phosphate (MEP) nih.gov
Key Enzyme HMG-CoA reductase nih.govfrontiersin.org DXP synthase (DXS), DXP reductoisomerase (DXR) nih.gov
Primary Products Sterols, Sesquiterpenes, Ubiquinone nih.govresearchgate.net Monoterpenes, Diterpenes, Carotenoids, Gibberellins (B7789140) researchgate.net
Universal End Products Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP) wikipedia.org Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP) wikipedia.org

The IPP and DMAPP generated by the MEP pathway serve as the building blocks for the 20-carbon backbone of all diterpenoids. researchgate.netresearchgate.net An enzyme known as Geranylgeranyl Pyrophosphate Synthase (GGPPS) catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP. researchgate.net This stepwise elongation process results in the formation of (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). chalmers.se GGPP is the universal and acyclic precursor for the entire family of diterpenoids, including the ent-kauranes. nih.govresearchgate.netwikipedia.org Its formation marks the end of general isoprenoid biosynthesis and the entry point into the specific pathways that create the vast diversity of diterpene skeletons. researchgate.netbeilstein-journals.org

Specific Biosynthesis of ent-Kaurane Skeleton

The construction of the distinctive tetracyclic ent-kaurane framework from the linear GGPP molecule is accomplished through a two-step cyclization process, each catalyzed by a specific type of diterpene synthase (diTPS). maxapress.comportlandpress.com

The first committed step in ent-kaurane biosynthesis is the cyclization of GGPP, catalyzed by ent-copalyl diphosphate synthase (ent-CPS). frontiersin.orgchalmers.se This enzyme belongs to the class II diTPS family. researchgate.net It initiates the reaction by protonating the terminal double bond of GGPP, which triggers a cascade of electron movements leading to the formation of a bicyclic intermediate, (+)-copalyl diphosphate. However, for the ent-kaurane series, the enzyme specifically produces the enantiomeric form, ent-copalyl diphosphate (ent-CPP). chalmers.seacs.org This reaction transforms the linear substrate into a molecule containing the first two rings of the final structure. nih.govacs.org

The bicyclic ent-CPP produced by ent-CPS becomes the substrate for the second key enzyme, ent-kaurene (B36324) synthase (ent-KS), a class I diTPS. maxapress.comwikipedia.orgnih.gov The primary function of ent-KS is to catalyze the second major cyclization event. chalmers.se It facilitates the ionization of the diphosphate group from ent-CPP, generating a carbocation that drives the formation of the third and fourth rings of the molecule. maxapress.comnih.gov This complex intramolecular reaction results in the formation of the tetracyclic diterpene hydrocarbon, ent-kaurene. wikipedia.orgnih.gov This molecule represents the completed four-ring skeleton that defines the ent-kaurane family. researchgate.net

Table 2: Key Enzymes in ent-Kaurane Skeleton Biosynthesis

Enzyme Enzyme Class Substrate Product Function
ent-Copalyl Diphosphate Synthase (CPS) Class II Diterpene Synthase researchgate.net Geranylgeranyl Diphosphate (GGPP) chalmers.se ent-Copalyl Diphosphate (ent-CPP) acs.org Catalyzes the first cyclization step, forming the initial bicyclic intermediate. nih.gov
ent-Kaurene Synthase (ent-KS) Class I Diterpene Synthase maxapress.com ent-Copalyl Diphosphate (ent-CPP) maxapress.com ent-Kaurene wikipedia.org Catalyzes the second cyclization and rearrangement to form the tetracyclic skeleton. nih.gov

The enzymatic conversion of linear GGPP to tetracyclic ent-kaurene involves a series of sophisticated carbocation-mediated reactions. beilstein-journals.org The ent-CPS-catalyzed reaction begins with a proton-initiated cyclization that forms the A and B rings of the structure, yielding the stable bicyclic intermediate ent-CPP. frontiersin.org

The subsequent reaction catalyzed by ent-KS is more complex. It starts with the removal of the diphosphate group from ent-CPP, creating a carbocation. nih.gov This unstable intermediate then undergoes a cascade of intramolecular additions and rearrangements. An initial cyclization forms a tricyclic intermediate known as ent-pimar-15-en-8-yl+. nih.gov This is followed by a secondary cyclization and a subsequent rearrangement of the carbon skeleton, ultimately leading to the formation of the characteristic bridged C and D rings of the ent-kaurene structure. nih.govbeilstein-journals.org The process concludes with a deprotonation step to neutralize the carbocation, yielding the final, stable ent-kaurene molecule with its distinctive exocyclic double bond. nih.gov This completed skeleton is then available for further enzymatic modifications, known as tailoring reactions, such as the oxidations that lead to the formation of specific compounds like Kauran-18-oic acid, 16,17,19-trihydroxy-, (4α)-. researchgate.net

Enzymatic Regulation and Genetic Expression in ent-Kaurane Biosynthesis

The biosynthesis of ent-kauranes is a tightly controlled process, regulated at both the enzymatic and genetic levels to meet the developmental and physiological needs of the organism. This regulation ensures that the production of these compounds, which includes essential phytohormones, is spatially and temporally coordinated.

The activity of enzymes in the ent-kaurane pathway can be modulated by various cellular factors. For instance, in the endosperm of immature Marah macrocarpus seeds, the rate of ent-kaurene biosynthesis from mevalonate is regulated by the adenylate energy charge. nih.gov An increase in the energy charge above 0.80 leads to a sharp increase in the rate of biosynthesis, while ADP acts as an inhibitor. nih.gov This regulation primarily targets pyrophosphomevalonate decarboxylase, demonstrating a sophisticated mechanism for controlling pathway flux based on the cell's energy status. nih.gov

The expression of genes encoding the key biosynthetic enzymes, copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS), is also highly regulated. duke.edu These genes are often localized to the plastids and exhibit tissue-specific and developmentally regulated expression patterns. duke.edu For example, in Ilex latifolia, the gene IlKS has the highest transcript levels in the roots, suggesting this is the primary site of ent-kaurene biosynthesis in this plant. maxapress.com Similarly, in other plant species like Stevia dulcis and Populus trichocarpa, the KS genes also show the highest expression in the roots. maxapress.com This tissue-specific expression is logical, as gibberellins, which are derived from ent-kaurene, are often synthesized in the roots and transported to other parts of the plant to regulate growth and development. maxapress.com Furthermore, environmental cues can also influence gene expression; for example, the expression of the ent-kaurene synthase gene in Physcomitrella patens can be upregulated by blue light. nih.gov

The genetic architecture of ent-kaurene biosynthesis can vary between organisms. In plants, CPS and KS are typically two separate enzymes that catalyze the sequential cyclization of GGPP. nih.gov However, in some fungi, such as Phaeosphaeria sp. L487 and Gibberella fujikuroi, these two activities are combined into a single bifunctional protein. nih.govnih.gov This bifunctional enzyme possesses two distinct active sites to carry out the complete conversion of GGPP to ent-kaurene. nih.govnih.gov

Table 1: Regulation and Expression of Key Enzymes in ent-Kaurane Biosynthesis

Gene/Enzyme Organism Regulatory Mechanism Key Findings Reference
Pyrophosphomevalonate decarboxylase Marah macrocarpus Allosteric regulation by adenylate energy charge Activity is inhibited by ADP, linking biosynthesis to cellular energy status. nih.gov
IlKS (ent-kaurene synthase) Ilex latifolia Tissue-specific gene expression Highest transcript levels found in the roots, indicating this as the primary site of synthesis. maxapress.com
CPS and KS General (Plants) Tissue-specific and developmental regulation Gene expression is highly controlled in specific tissues and cell types during plant development. duke.edu
ent-kaurene synthase Physcomitrella patens Light-regulated gene expression Gene expression is upregulated in response to blue light. nih.gov
Bifunctional ent-kaurene synthase Phaeosphaeria sp. L487 - A single enzyme catalyzes both the CPS and KS reactions. nih.gov

Biotransformation and Microbial Metabolism of ent-Kauranes

The structural diversity of ent-kaurane diterpenoids is significantly expanded through biotransformation, a process where microorganisms modify a parent compound. Fungi, in particular, are adept at carrying out these modifications, often introducing hydroxyl groups at various positions on the kaurane (B74193) skeleton. mdpi.com These hydroxylations can dramatically alter the biological activity of the resulting molecules. mdpi.com

Filamentous fungi are frequently employed for the biotransformation of kaurane structures. mdpi.com One of the most common modifications is hydroxylation, with carbons 7 and 11 being frequent targets. mdpi.com For example, the fungus Gibberella fujikuroi is well-known for its ability to produce gibberellins through the biotransformation of ent-kaurane diterpenes. mdpi.com This process often involves selective hydroxylations at positions such as ent-7β and ent-11α. nih.gov

The fungus Cephalosporium aphidicola is another powerful biocatalyst for the hydroxylation of kaurane diterpenes. researchgate.netresearchgate.net In one study, the incubation of ent-kaur-16-en-19-ol with C. aphidicola resulted in the formation of two hydroxylated derivatives: ent-kauran-16β,19-diol and ent-kauran-16β,17,19-triol. researchgate.netresearchgate.net This demonstrates the ability of the fungus to first hydrate (B1144303) the exocyclic double bond at C-16 and then introduce an additional hydroxyl group at C-17. researchgate.netresearchgate.net Similarly, the biotransformation of kaurenoic acid and its methyl ester by Rhizopus stolonifer leads to various hydroxylated products. nih.gov

The production of novel ent-kaurane derivatives through microbial transformation is a valuable tool for drug discovery and for studying structure-activity relationships. The enzymatic machinery of these microorganisms, particularly cytochrome P450 monooxygenases, provides a means to access compounds that are difficult to synthesize chemically. mdpi.com Furthermore, engineered microorganisms, such as Escherichia coli, have been developed to produce ent-kaurene and other diterpenes, offering a platform for the sustainable production of these valuable compounds. beilstein-journals.org

Table 2: Examples of Microbial Biotransformation of ent-Kauranes

Substrate Microorganism Major Product(s) Type of Transformation Reference
ent-kaur-16-en-19-ol Cephalosporium aphidicola ent-kauran-16β,19-diol, ent-kauran-16β,17,19-triol Hydroxylation researchgate.netresearchgate.net
Kaurenoic acid Rhizopus stolonifer Hydroxylated derivatives (e.g., at C-11) Hydroxylation nih.gov
ent-15β,16β-dihydroxy-kauranes Gibberella fujikuroi ent-7β and ent-11α hydroxylated derivatives Hydroxylation nih.gov
Kaurenoic acid methyl ester Cephalosporium aphidicola ent-11α,16β-dihydroxy derivative Hydroxylation nih.gov

Structural Diversity and Modifications of Ent Kaurane Diterpenoids

Chemosystematic Classification of ent-Kauranes

The broad spectrum of ent-kaurane diterpenoids can be systematically categorized based on their structural features. A common classification scheme divides them into groups such as seco-ent-kauranoids, C-20 oxygenated and non-oxygenated ent-kauranoids, and nor- or rearranged-ent-kauranoids, including grayanes. nih.govfrontiersin.org This classification reflects the biosynthetic pathways that generate this chemical diversity from the parent ent-kaurene (B36324) carboskeleton. nih.gov

A notable modification of the ent-kaurane skeleton is the inclusion of a furan (B31954) ring. The most prominent examples of this class are cafestol (B1668206) and kahweol (B1673272), which are characteristic diterpenoids found in coffee. mdpi.comresearchgate.net In these compounds, the furan ring is typically fused to the A ring of the kaurane (B74193) structure, a formation that occurs through methyl group migration and subsequent cyclization. mdpi.com These furan-type diterpenoids can exist in a free form or as esters linked to fatty acids. mdpi.com

Table 1: Examples of Furan-Type ent-Kauranes

Compound Name Natural Source Key Structural Feature
Cafestol Coffea spp. (Coffee) Furan ring fused to the diterpene skeleton. mdpi.com
Kahweol Coffea spp. (Coffee) Furan ring fused to the diterpene skeleton. mdpi.com

Oxidation represents a major pathway for the diversification of ent-kauranes, leading to compounds with hydroxyl, carboxyl, or other oxygen-containing functional groups at various positions. researchgate.netacs.org The subject of this article, Kauran-18-oic acid, 16,17,19-trihydroxy-, (4α)-, is a member of this class, distinguished by hydroxyl groups at positions 16, 17, and 19, and a carboxylic acid at C-18. Atractylosides constitute a significant subclass of these oxidized diterpenoids, many of which have been identified in coffee species. mdpi.comresearchgate.net The synthesis of various oxidized ent-kaurane derivatives from precursors like kaurenoic acid has been a subject of chemical research. scielo.brscienceopen.com

Table 2: Examples of Oxidation-Type ent-Kauranes

Compound Name Natural Source / Origin Key Structural Feature
Kauran-18-oic acid, 16,17,19-trihydroxy-, (4α)- Green coffee beans Trihydroxy-substituted kauranoic acid. medchemexpress.comdcchemicals.com
Atractyligenin (B1250879) Coffea spp. A primary aglycone of atractyloside (B1665827) diterpenoids. mdpi.com
1-hydroxy-18-nor-kaur-4,16-dien-3-one Chiococca alba Oxidized nor-kaurane derivative. researchgate.net

Skeletal rearrangements give rise to several unique subclasses of ent-kaurane diterpenoids. mdpi.com These structural modifications can involve the migration of methyl groups or the cleavage and re-formation of bonds within the ring system. nih.govmdpi.com This leads to diverse frameworks such as grayananes, gibberellanes, and seco-kauranes. nih.govacs.org For instance, some rearranged diterpenoids isolated from coffee exhibit a migration of the C-20 methyl group from C-10 to C-9. mdpi.com Seco-kauranes are characterized by the cleavage of a carbon-carbon bond in the kaurane ring system; 6,7-seco-ent-kauranes, for example, often feature a bicyclo[3.2.1]octane core structure. researchgate.net

Table 3: Examples of Rearrangement-Type ent-Kauranes

Sub-Type Example Compound(s) Natural Source / Origin Key Structural Feature
C-20 Methyl Migration 20-nor-cofaryloside I and II Roasted Yunnan coffee Migration of the C-20 methyl group to C-9. mdpi.com
Seco-Kaurane Sculponeatin N (synthesis target) N/A Features a bicyclo[3.2.1]octane ring system characteristic of 6,7-seco-ent-kauranes. researchgate.net

The formation of lactone (cyclic ester) or lactam (cyclic amide) rings introduces further structural complexity to the ent-kaurane family. Lactone rings can form between a hydroxyl group and a carboxyl group within the molecule, as seen in certain rearranged coffee diterpenoids like 20-nor-cofaryloside I. mdpi.com More complex spiro- and bridged lactone-type ent-kauranoids have also been identified. researchgate.net Recently, a new class of nitrogen-containing diterpenoids, the lactam-type ent-kauranes, were discovered in roasted coffee beans. acs.orgnih.gov These compounds, named cafemides, represent the first report of such structures in coffee. acs.org

Table 4: Examples of Lactone- and Lactam-Type ent-Kauranes

Type Compound Name(s) Natural Source Key Structural Feature
Lactone-Type 20-nor-cofaryloside I Roasted Yunnan coffee A lactone ring between the hydroxyl at C-10 and the C-19 carboxyl group. mdpi.com

Nor-kaurane derivatives are characterized by the loss of one or more carbon atoms, typically from a methyl group, from the parent kaurane skeleton. scielo.brresearchgate.net This modification is denoted by the prefix "nor-". For example, 18-nor- and 19-nor-kauranes have been isolated from various plant species, including those of the Annonaceae family. nih.govresearchgate.net The synthesis of novel nor-kaurane derivatives from readily available precursors like kaurenoic acid is an active area of research, aiming to create new compounds with potentially interesting properties. scielo.brscienceopen.comresearchgate.net

Table 5: Examples of Nor-Kaurane Derivatives

Compound Name Natural Source / Origin Type of Nor-Kaurane
Annosquamosin C Annona squamosa 19-nor-ent-kaurane. researchgate.net
Annosquamosin F Annona squamosa 18-nor-ent-kaurane. researchgate.net

Occurrence of Glycosidic Derivatives

Many ent-kaurane diterpenoids occur in nature as glycosides, where the diterpenoid core (aglycone) is attached to one or more sugar moieties. nih.govnih.gov Glycosylation can occur at various positions on the kaurane skeleton, such as at hydroxyl or carboxyl groups. mdpi.comnih.gov For instance, several atractyloside-type diterpenoids in coffee are glycosides, with a glucose unit attached at the C-2 position. mdpi.com Other examples include glycosides isolated from the plants Vernonia triflosculosa and Inula japonica, where sugars are linked to the C-19 carboxyl group or the C-17 hydroxyl group, respectively. nih.govnih.gov The presence and nature of the sugar component can significantly influence the properties of the parent diterpenoid. mdpi.com

Table 6: Examples of ent-Kaurane Glycosidic Derivatives

Compound Name Natural Source Glycosylation Site
2-O-β-D-glucopyranosyl-atractyligenin Coffea spp. Glucose attached at C-2. mdpi.com
19-O-β-D-glucopyranosyl-9β,16α,17-trihydroxykauran-18-ate (Cofaryloside) Coffea spp. Glucosyl ester at C-19 carboxyl group. mdpi.com
17-O-beta-D-glucopyranosyl-16alpha-ent-kauran-19-oic acid Inula japonica Glucose attached at the C-17 hydroxyl group. nih.gov

Isomeric Forms and Stereochemical Variants of ent-Kauranes

The structural diversity of ent-kaurane diterpenoids is significantly expanded by the existence of numerous isomeric forms and stereochemical variants. These variations arise from several factors, including the arrangement of substituents on the core tetracyclic skeleton, rearrangements of the carbon framework, and the stereochemistry at various chiral centers.

The fundamental stereochemical distinction of this class of compounds is denoted by the prefix "ent-", which indicates that they are the enantiomers of the corresponding kaurane diterpenoids. This means that at the chiral centers C-5, C-9, and C-10, the stereochemistry is inverted relative to the "normal" kaurane skeleton. researchgate.netnih.govnih.gov This fundamental difference in three-dimensional structure is a critical determinant of their biological activity.

Beyond this enantiomeric relationship, a wide array of isomers exists, which can be broadly categorized as constitutional isomers and stereoisomers (diastereomers).

Constitutional Isomers: These isomers share the same molecular formula but have different connectivity of atoms. In the context of ent-kauranes, this diversity is often a result of modifications to the parent skeleton. nih.govscispace.comfrontiersin.org These modifications can include:

Oxidation: The introduction of hydroxyl, carbonyl, or carboxyl groups at various positions on the skeleton leads to a vast number of constitutional isomers. For example, within the Isodon genus, a rich source of these compounds, both C-20-oxygenated and C-20-non-oxygenated ent-kauranoids have been identified. nih.govkib.ac.cn

Bond Cleavages: The breaking of carbon-carbon bonds can lead to seco-ent-kauranoids, which have a more flexible structure than the parent tetracyclic system. nih.gov

Rearrangements: The migration of atoms or groups within the molecule can result in rearranged ent-kauranoids with different carbon skeletons. nih.gov

Dimerization: Two ent-kaurane monomers can combine to form dimeric structures, which can occur through various bonding patterns, such as the formation of a cyclobutane (B1203170) ring. nih.govnih.gov

The precise elucidation of the structure and stereochemistry of ent-kaurane diterpenoids is a complex task. Advanced techniques such as computational calculations of NMR chemical shifts are sometimes employed to revise or confirm proposed structures, as demonstrated in the case of the isoserrins from Isodon serra. nsf.gov

The following table provides examples of isomeric ent-kaurane diterpenoids, highlighting their structural differences.

Compound NameMolecular FormulaIsomer TypeKey Structural DifferenceSource GenusCitation
Silvaticusin CC₂₀H₂₈O₅Constitutional IsomerC-20 non-oxygenatedIsodon nih.gov
Macroclyxin CC₂₀H₂₈O₅Constitutional IsomerC-20 non-oxygenated, different substitution patternIsodon nih.gov
XylopioxydeC₂₀H₂₈O₄Constitutional IsomerContains a 16,17-epoxy groupXylopia scispace.com
15-oxo-ent-kaur-16-en-19-oic acidC₂₀H₂₈O₃Constitutional IsomerContains a C16-C17 double bondXylopia scispace.com
Annoglabasin CC₂₃H₃₆O₅Diastereomer16α-acetoxy-ent-kauran-19-oic acid-17-methyl esterAnnona nih.gov
Annoglabasin DC₂₃H₃₄O₄Constitutional Isomer16α-acetoxy-ent-kauran-19-al-17-methyl esterAnnona nih.gov
ent-kaur-16-en-19-oic acidC₂₀H₃₀O₂Stereoisomer (Epimer)Standard ent-kaurane skeletonXylopia scienceopen.com
4-epi-kaurenic acidC₂₀H₃₀O₂Stereoisomer (Epimer)Epimer at C-4Xylopia scienceopen.com
Pterokaurane M₁ 2-O-β-d-glucopyranosideC₂₆H₄₂O₈Constitutional IsomerGlucoside at C-2Pteris nih.gov
2β,16α-dihydroxy-ent-kaurane 2,16-di-O-β-d-glucopyranosideC₃₂H₅₂O₁₂Constitutional IsomerDiglucoside at C-2 and C-16Pteris nih.gov

Advanced Synthetic Methodologies and Chemical Transformations of Ent Kaurane Diterpenoids

Total Synthesis Approaches for ent-Kaurane Skeletons:

The construction of the tetracyclic core of ent-kaurane diterpenoids has been a fertile ground for the development and application of innovative synthetic strategies. These approaches can be broadly categorized into linear and convergent strategies, with a significant emphasis on achieving stereocontrol through enantioselective methods.

A notable example of a convergent approach is the synthesis of (±)-sculponeatin N, a 6,7-seco-ent-kaurane diterpenoid. magtech.com.cn This synthesis featured the coupling of two major fragments, followed by a series of reactions to construct the complete carbon skeleton. Similarly, a convergent route to highly oxidized ent-kaurane diterpenoids like Lungshengenin D has been developed, demonstrating the power of this approach in assembling complex natural products. thieme-connect.comcaltech.edu This strategy involved a key Hoppe's homoaldol reaction followed by an intramolecular Mukaiyama-Michael-type reaction to forge the tetracyclic core. thieme-connect.com

Strategy Type Key Features Example Compound(s)
Linear Sequential bond formation.Early syntheses of simpler ent-kauranes.
Convergent Independent synthesis and coupling of fragments.(±)-Sculponeatin N, Lungshengenin D. magtech.com.cnthieme-connect.com

Given the chirality of ent-kaurane diterpenoids, achieving enantioselectivity is a paramount goal in their total synthesis. Numerous strategies have been developed to introduce chirality early in the synthetic sequence and maintain it throughout. Asymmetric divergent synthesis has emerged as a powerful tool, allowing for the preparation of multiple ent-kaurane-type diterpenoids from a common chiral precursor. researchgate.net This approach has been successfully applied to the synthesis of compounds such as candol A and powerol. researchgate.net

The enantioselective total synthesis of C-19 oxygenated enmein-type ent-kauranoids, for instance, utilized a Ni-catalyzed decarboxylative cyclization/radical-polar crossover/C-acylation cascade to construct a key tetrahydrofuran (B95107) ring with concomitant installation of a β-keto ester group. nih.gov This highlights the use of transition metal catalysis in achieving high levels of stereocontrol.

A hallmark of ent-kaurane diterpenoids is their complex polycyclic architecture, most notably the bicyclo[3.2.1]octane system. The construction of this bridged ring system is a significant hurdle in any total synthesis. Various innovative methods have been employed to tackle this challenge. For instance, in the synthesis of steviol, "overbred" intermediates were strategically used, which then underwent controlled fragmentations to yield the desired [3.2.1]bicyclic motif. researchgate.netnih.gov

The synthesis of rearranged ent-kauranes, such as the grayananes, which feature a 5,7-ring system, presents additional complexity. The total synthesis of principinol D, a rearranged kaurane (B74193) diterpenoid, was accomplished via a convergent fragment coupling approach where the central seven-membered ring was formed at a late stage. bohrium.com This synthesis also featured a Ni-catalyzed α-vinylation reaction to construct the bicyclo[3.2.1]octane fragment. bohrium.com

Key Synthetic Reactions and Transformations:

The successful synthesis of ent-kaurane diterpenoids relies on a toolbox of powerful chemical reactions. These include cyclization reactions to build the polycyclic framework and rearrangement reactions to install key structural motifs.

Cyclization reactions are fundamental to the construction of the multicyclic core of ent-kauranes. The intramolecular Diels-Alder (IMDA) reaction has proven to be a particularly effective strategy for the simultaneous formation of multiple rings. In the total synthesis of (±)-sculponeatin N, an IMDA reaction was employed to construct the B and C rings of the ent-kaurane skeleton in a single step. magtech.com.cn More recently, the synthesis of diepoxy-ent-kaurane diterpenoids utilized a tethered IMDA reaction of a highly reactive bridgehead enone intermediate. bohrium.com

Radical cyclizations have also emerged as a powerful tool in the synthesis of complex terpenoids. acs.org These reactions are often tolerant of a wide range of functional groups and can be used to form challenging carbon-carbon bonds. In the synthesis of maoecrystal Z, a ketyl radical cascade transformation was a key step in assembling the 5,6-fused bicyclic ring system. acs.org Furthermore, a radical cyclization was instrumental in forging the D-ring in the synthesis of (±)-sculponeatin N. magtech.com.cn

Reaction Type Application in ent-Kaurane Synthesis Example
Intramolecular Diels-Alder Formation of B and C rings.(±)-Sculponeatin N magtech.com.cn
Radical Cyclization Formation of the D-ring and other fused ring systems.(±)-Sculponeatin N, Maoecrystal Z magtech.com.cnacs.org

Rearrangement reactions play a crucial role in modifying the carbon skeleton and introducing key functional groups in the synthesis of ent-kaurane diterpenoids. The Nazarov cyclization, a 4π-electrocyclic ring closure of a divinyl ketone, has been ingeniously applied in this context. A landmark achievement was the enantioselective total synthesis of (−)-oridonin, a highly oxidized ent-kauranoid, which was accomplished using an interrupted Nazarov reaction as the key strategic element. nih.gov This reaction forged a tetracyclic skeleton containing challenging quaternary carbon centers.

The Meyer-Schuster rearrangement, which converts propargylic alcohols to α,β-unsaturated ketones, is another powerful transformation in natural product synthesis. magtech.com.cn While a direct application in the synthesis of Kauran-18-Oic Acid, 16,17,19-Trihydroxy-,(4A) or closely related simple ent-kauranes is not extensively documented, its utility has been demonstrated in the synthesis of more complex diterpenoids, such as in a key step towards a partial synthesis of paclitaxel. magtech.com.cn This reaction allows for the installation of an α,β-unsaturated ketone moiety, a common feature in many biologically active natural products, and could be envisioned as a valuable tool for the synthesis of functionalized ent-kaurane intermediates. The classic Meyer-Schuster rearrangement is acid-catalyzed and proceeds through protonation of the alcohol, a 1,3-shift of the protonated hydroxyl group, and subsequent tautomerization. magtech.com.cn

Oxidative Transformations

Oxidation is a fundamental strategy for the functionalization and diversification of the ent-kaurane skeleton. researchgate.netresearchgate.net Introducing oxygen-containing functional groups can significantly alter the biological profile of the parent molecule. Both chemical and biological methods have been employed to achieve these transformations with high degrees of regio- and stereoselectivity.

Advanced chemical oxidation methods have enabled the synthesis of highly complex and oxygenated ent-kauranoids. acs.org One powerful strategy involves an oxidative dearomatization-induced [5+2] cycloaddition/pinacol-type 1,2-acyl migration cascade. researchgate.netacs.org This sequence efficiently constructs the highly oxygenated bicyclo[3.2.1]octane core characteristic of many intricate ent-kaurane diterpenoids. researchgate.netacs.org Such methods are vital for accessing rare natural products and accelerating biological investigations. acs.org

Microbiological transformations offer a complementary approach, often providing access to derivatives that are challenging to obtain through traditional chemical synthesis. nih.gov Fungi, in particular, are adept at hydroxylating unactivated carbon positions on the kaurane nucleus. For instance, the fungus Cephalosporium aphidicola has been used to introduce hydroxyl groups at specific positions, such as C-11, on the ent-kaurane framework. nih.gov These enzymatic oxidations can be highly selective, as demonstrated by the selective hydroxylation of C-2, C-7, and C-11 by bacterial CYP450 monooxygenases, which can then be followed by further chemical oxidations to yield highly oxidized products. researchgate.net

Table 1: Examples of Oxidative Transformations on the ent-Kaurane Skeleton

Reagent/Method Target Position(s) Resulting Functional Group Reference
Oxidative Dearomatization/[5+2] Cascade Bicyclo[3.2.1]octane core Multiple oxygenated functions researchgate.netacs.org
Bacterial CYP450 Monooxygenases C-2, C-7, C-11 Hydroxyl (-OH) researchgate.net
Cephalosporium aphidicola ent-11α position Hydroxyl (-OH) nih.gov

Cleavage and Functionalization of Carbon-Carbon Bonds

The cleavage of carbon-carbon bonds is a sophisticated synthetic tool that enables profound rearrangements and functionalization of the ent-kaurane core, leading to significant structural diversity. researchgate.netnih.govrsc.org These transformations can alter the foundational ring system, giving rise to unique skeletons found in related natural product families.

Methodologies for C-C bond cleavage are often integrated into broader synthetic sequences. For instance, transition-metal-catalyzed C-C bond activation has emerged as a key strategy in complex molecule synthesis. uchicago.edu In the context of ent-kaurane synthesis, specific ring openings can be achieved through controlled fragmentation reactions. A notable example is the Wagner-Meerwein rearrangement of the [3.2.1]bicyclic system of an ent-kaurane intermediate to yield the beyerane (B1241032) skeleton, demonstrating a strategic C-C bond migration. nih.govresearchgate.net

Oxidative cleavage is another common approach. The reaction of an alkene, such as the exocyclic double bond often present at C-16 and C-17, with reagents like ozone (ozonolysis) or potassium permanganate (B83412) can cleave the C=C bond to introduce carbonyl or carboxyl functionalities. This approach is fundamental in degrading or modifying the D-ring of the kaurane structure.

Table 2: Examples of Carbon-Carbon Bond Cleavage and Rearrangement

Reaction Type Reagents/Conditions Bond(s) Affected Resulting Structure/Rearrangement Reference
Wagner-Meerwein Rearrangement Lewis or Brønsted Acids C-13 to C-16 bond ent-Kaurane to Beyerane skeleton nih.govresearchgate.net
Rh(I)-Catalyzed [(3+2)+1] Cycloaddition Rh(I) catalyst, CO Vinylcyclopropane C-C bond Bicyclo[4.3.0]nonenone core uchicago.edu

Semi-Synthetic Modifications of Natural ent-Kauranes

The natural abundance of certain ent-kaurane diterpenoids, such as kaurenoic acid and linearol, makes them ideal starting materials for semi-synthesis. nih.govresearchgate.net This approach leverages the complex, pre-existing stereochemistry of the natural product, allowing for the efficient generation of novel derivatives through targeted chemical modifications. nih.gov These modifications are often aimed at enhancing biological activity or exploring structure-activity relationships (SAR).

A range of chemical transformations has been applied to natural ent-kauranes. For example, the diterpene atractyligenin (B1250879) has been subjected to various modifications, including oxidation of its alcohol functionalities and amidation of its carboxyl group, to generate derivatives with potent anticancer properties. mdpi.com Studies have shown that converting the alcohol groups at C-2 and C-15 to ketones, creating α,β-unsaturated ketone moieties, can significantly increase cytotoxic activity against human cancer cell lines. researchgate.net

One study demonstrated that synthesizing an ent-kaurene (B36324) derivative containing an exomethylene-cyclopentanone moiety resulted in a compound with potent antiproliferative effects, with IC₅₀ values around 2.5 μM against several cancer cell lines. nih.gov This highlights the critical role that specific functional groups, introduced via semi-synthesis, can play in conferring cytotoxicity. nih.gov

Table 3: Cytotoxicity of Semi-Synthetic ent-Kaurane Derivatives Below is an interactive table showing the half-maximal inhibitory concentration (IC₅₀) values for various semi-synthetic ent-kaurane derivatives against different cancer cell lines.

CompoundParent MoietyKey Modification(s)HT29 (Colon Cancer) IC₅₀ (µM)HepG2 (Liver Cancer) IC₅₀ (µM)B16-F10 (Melanoma) IC₅₀ (µM)Reference
Derivative 13 ent-15α-angeloyloxykaur-16-en-3β-olOxidation to exomethylene-cyclopentanone2.712.122.65 nih.gov
Atractyligenin Derivative 3 AtractyligeninOxidation to 2,15-diketoPotentPotentPotent researchgate.net
Atractyligenin Derivative 4 AtractyligeninOxidation to 15-ketoPotentPotentPotent researchgate.net
Linearol Derivative 4 LinearolModification of functional groups--- researchgate.net
Linearol Derivative 25 LinearolModification of functional groups--- researchgate.net

Note: "Potent" indicates significant activity was reported, but specific IC₅₀ values for these cell lines were not detailed in the cited source.

Chemoenzymatic and Biocatalytic Approaches in ent-Kaurane Synthesis

Chemoenzymatic synthesis combines the precision of biocatalysis with the robustness of traditional organic chemistry, providing powerful and efficient routes to complex natural products. This strategy is particularly valuable for the synthesis of ent-kaurane diterpenoids, where achieving high levels of regio- and stereoselectivity can be challenging. beilstein-journals.org

Enzymes, such as lipases and oxidoreductases, can perform highly selective transformations on the ent-kaurane scaffold, often under mild conditions and without the need for cumbersome protecting groups. researchgate.net For instance, lipases have been used for the selective transesterification of hydroxyl groups on related steroid structures, a technique applicable to the functionalization of ent-kauranes. researchgate.net

A key biocatalytic strategy involves using microorganisms to introduce functionality. The fermentation of ent-kaurane substrates with fungi like Cephalosporium aphidicola can lead to specific hydroxylations that would be difficult to achieve chemically. nih.gov This approach is a cornerstone of generating structural diversity. Furthermore, engineered microbial systems, such as E. coli, have been developed to overproduce key ent-kaurane precursors like ent-kaurene. beilstein-journals.org These platforms provide a renewable source of starting material that can then be subjected to further chemical or enzymatic modifications, creating a blueprint for coupling biocatalysis with chemical synthesis to prepare high-value diterpenoids. beilstein-journals.org

Table 4: Examples of Chemoenzymatic and Biocatalytic Reactions

Biocatalyst/System Substrate Transformation Type Product Reference
Cephalosporium aphidicola Kaurenoic acid methyl ester Hydroxylation ent-11α-hydroxy derivative nih.gov
Engineered E. coli Geranylgeranyl pyrophosphate (GGPP) Cyclization cascade ent-Kaurene beilstein-journals.org
Lipase Pregnane (steroid model) Transesterification 20β-succinyloxy derivative researchgate.net

Structure Activity Relationship Sar Studies and Molecular Interactions of Ent Kaurane Diterpenoids

General Principles of SAR in ent-Kauranes

The biological potential of ent-kaurane diterpenoids is profoundly influenced by their structural architecture. medchemexpress.com The tetracyclic kaurane (B74193) skeleton serves as a scaffold that can be decorated with various functional groups, leading to a wide spectrum of biological activities. nih.gov Structural diversity within this class is often a result of modifications to the parent skeleton, such as oxidation, C-C bond cleavages, intramolecular cyclizations, and rearrangements. nih.gov These modifications alter the molecule's polarity, steric profile, and ability to interact with biological targets.

Specific Structural Features Correlated with Biological Activity

Influence of Hydroxyl Group Position and Orientation

The hydroxylation pattern on the ent-kaurane skeleton is a key determinant of bioactivity. The position and stereochemistry (α or β orientation) of hydroxyl groups can dramatically alter the pharmacological profile.

Hydroxylation at C-7, C-11, and C-14: Fungal biotransformation studies have frequently introduced hydroxyl groups at positions C-7 and C-11, which are often associated with increased biological activity. nih.gov For example, selective hydroxylation at the ent-7β and ent-11α positions has been observed to enhance the bioactivity of certain kauranes. medchemexpress.com An ent-11α-hydroxylation appears to be directed by the presence of a 7-oxo group. medchemexpress.com Furthermore, the presence of hydroxyl groups at C-7 and/or C-14 has been linked to an increase in the antitumor activity of kaurane diterpenoids. nih.gov

Hydroxylation at the D-ring (C-16, C-17): The diol functionality at C-16 and C-17 is a common feature in many bioactive ent-kauranes. For instance, ent-16β,17-dihydroxy-kauran-19-oic acid has demonstrated significant anti-HIV activity and has shown to inhibit the migration of breast cancer cells. mdpi.comnih.gov Another related compound, Kauran-16,17-diol (ent-Kauran-16β,17-diol), exhibits anti-tumor and apoptosis-inducing activity, along with inhibitory effects on nitric oxide (NO) production in macrophages. medchemexpress.comfrontiersin.org This suggests that the 16,17-diol moiety is a critical pharmacophore for these activities.

The table below summarizes the influence of hydroxyl group positions on the bioactivity of selected ent-kaurane diterpenoids.

Compound/FeaturePosition of Hydroxyl Group(s)Observed Biological Activity
General TrendC-7, C-14Increased antitumor activity nih.gov
General TrendC-11Associated with hormonal activity modulation nih.gov
ent-16β,17-dihydroxy-kauran-19-oic acidC-16, C-17Anti-HIV, breast cancer cell migration inhibition mdpi.comnih.gov
Kauran-16,17-diolC-16, C-17Anti-tumor, apoptosis induction, anti-inflammatory (NO inhibition) medchemexpress.comfrontiersin.org

Role of Carboxyl and Carbonyl Moieties

The presence and position of carboxyl and carbonyl groups are pivotal for the biological activity of ent-kaurane diterpenoids.

Carboxyl Group: A free carboxyl group, typically at C-18 or C-19, often imparts significant biological activity. For instance, studies on kaurenoic acid and its derivatives have suggested that a free carboxyl group is necessary for moderate antifungal activity, likely due to the increased hydrophilicity it provides. medchemexpress.com In the case of Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A), the carboxylic acid at C-18 is a defining feature. This group is sterically hindered by the methyl groups at C-18 and C-20, which influences its reactivity.

Carbonyl Group: The presence of a carbonyl group, particularly as part of an α,β-unsaturated ketone system, is a well-established feature for potent cytotoxicity. Many naturally occurring ent-kaurane diterpenoids with antitumor activity, such as oridonin (B1677485) and eriocalyxin B, possess this moiety. nih.gov Synthetic studies have confirmed that eriocalyxin B derivatives with one or two α,β-unsaturated ketone units are potent antitumor agents. The carbonyl group at C-15, in conjunction with a 6β-hydroxyl group, has been associated with both antitumor and antibacterial activities. nih.gov

The following table highlights the role of carboxyl and carbonyl groups in the bioactivity of ent-kauranes.

Functional GroupPositionObserved Biological Activity
Free Carboxyl GroupC-19Necessary for moderate antifungal activity medchemexpress.com
α,β-Unsaturated KetoneRing C/DPotent antitumor/cytotoxic activity
Carbonyl GroupC-15 (with 6β-OH)Antitumor and antibacterial activity nih.gov

Impact of Unsaturation and Epoxide Rings

The introduction of double bonds or epoxide rings into the ent-kaurane skeleton provides another layer of structural and functional diversity.

Unsaturation: The most common site of unsaturation is the exocyclic double bond between C-16 and C-17. This feature is present in kaurenoic acid and many other bioactive derivatives. The presence of this exo-methylene group has been reported to be beneficial for cytotoxic activity. A double bond at Δ2,3 has also been suggested to contribute to α-glucosidase inhibitory activity more than an epoxide ring at the same position.

Epoxide Rings: Epoxidation of the C-16/C-17 double bond is a common modification that can influence bioactivity. For example, 15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid was found to be the most cytotoxic compound against A549 human alveolar basal epithelial cells in one study. The formation of an epoxide can alter the steric and electronic properties of the D-ring, leading to different interactions with biological targets compared to the corresponding alkene or diol.

The table below outlines the impact of unsaturation and epoxides on bioactivity.

Structural FeaturePositionObserved Biological Activity
Exo-methylene groupC-16/C-17Beneficial for cytotoxic activity
Double bondΔ2,3May enhance α-glucosidase inhibitory activity
Epoxide ringC-16/C-17Can confer potent cytotoxicity

Significance of Glycosylation

Glycosylation, the attachment of sugar moieties, is a powerful strategy to modify the properties of natural products. In the context of ent-kaurane diterpenoids, glycosylation can lead to derivatives with improved water solubility and enhanced or altered biological activity.

A study focused on the glycosylation of ent-kaurene (B36324) derivatives at the 4-carboxyl group aimed to discover more active and water-soluble compounds. This approach yielded derivatives with potent cytotoxic activities against various human cancer cell lines. For instance, one derivative was more effective than the standard chemotherapeutic drug adriamycin against several cancer cell lines, and another exhibited highly potent and selective cytotoxicity against the HepG2 cell line. This highlights that the glycosidic portion can be crucial for the biological activity of a drug, potentially by improving its pharmacokinetic parameters or influencing its transport through cell membranes. medchemexpress.com

Rearrangements and Their Effect on Activity

Skeletal rearrangements of the ent-kaurane framework lead to novel structural subclasses with unique biological profiles. These rearrangements can involve C-C bond cleavage, migration of methyl groups, or other complex transformations. nih.gov For example, 6,7-seco-ent-kauranoids, which result from the cleavage of the bond between C-6 and C-7, represent a significant structural deviation and have shown anti-inflammatory activities. Another example is the migration of the C-20 methyl group from C-10 to C-9, which has been observed in several ent-kaurane diterpenoids isolated from coffee. These rearranged compounds often exhibit distinct bioactivities compared to their parent structures, underscoring the importance of the core scaffold's integrity and conformation in determining biological function. medchemexpress.com

Molecular Docking and Computational Approaches in SAR

Molecular docking and other computational methods are invaluable tools in the exploration of structure-activity relationships (SAR) for ent-kaurane diterpenoids. These approaches allow for the prediction of binding affinities and the visualization of interactions between these small molecules and their protein targets, providing a rational basis for their observed biological activities.

While specific molecular docking studies on Kauran-18-Oic Acid,16,17,19-Tnhydroxy-,(4A) are not extensively documented in publicly available literature, research on closely related ent-kaurane diterpenoids isolated from coffee beans offers significant insights. For instance, a number of ent-kaurane diterpene derivatives identified from roasted Coffea arabica beans have been evaluated for their inhibitory effects on α-glucosidase, an enzyme targeted in the management of type 2 diabetes. nih.gov Molecular docking experiments have been employed to elucidate the mechanism of action of these compounds. nih.govacs.org

In one such study, it was found that the presence of a double bond between carbons C-15 and C-16 in the kaurane skeleton enhanced the α-glucosidase inhibitory activity. nih.gov Further computational analysis revealed that the carbonyl group at C-19 of some of these active diterpenes could form strong hydrogen bonds with amino acid residues like ARG315 within the active site of the α-glucosidase enzyme, which may be a key factor in their moderate inhibitory activity. acs.org

Another significant target for coffee diterpenes is the Farnesoid X Receptor (FXR), a nuclear receptor involved in the regulation of lipid metabolism. The interaction of cafestol (B1668206), a well-known coffee diterpene, with the ligand-binding domain of FXR has been investigated. These studies provide molecular-level evidence of how coffee diterpenes can act as agonists of FXR, which is linked to their cholesterol-raising effects. mdpi.comresearchgate.net

Although Kauran-18-Oic Acid,16,17,19-Tnhydroxy-,(4A) lacks the C15-C16 double bond and has a different substitution pattern, these studies on its chemical relatives from the same natural source provide a foundational framework for predicting its potential interactions and for designing future computational studies.

Table 1: Molecular Docking Studies of Selected ent-Kaurane Diterpenoids from Coffee

CompoundTarget ProteinKey Findings from Docking StudiesReference(s)
Various ent-kaurane diterpenesα-GlucosidaseA double bond between C-15 and C-16 was associated with stronger inhibitory activity. nih.gov
Rearranged ent-kaurane diterpenesα-GlucosidaseThe carbonyl group at C-19 formed strong hydrogen bonds with ARG315 in the active site. acs.org
CafestolFarnesoid X Receptor (FXR)Acts as an agonist, providing a molecular basis for its cholesterol-elevating effects. mdpi.comresearchgate.net

Target Identification and Mechanistic Pathways

The identification of molecular targets and the elucidation of the mechanistic pathways through which ent-kaurane diterpenoids exert their biological effects are crucial for their development as therapeutic agents. For the broader class of ent-kaurane diterpenoids, a number of key pathways have been identified, primarily in the context of their anticancer properties.

The anticancer effects of ent-kauranes are often mediated through the regulation of fundamental cellular processes such as apoptosis (programmed cell death), cell cycle arrest, autophagy (a cellular degradation process), and the inhibition of metastasis (the spread of cancer cells). nih.govmedchemexpress.com

Key Mechanistic Pathways for ent-Kaurane Diterpenoids:

Apoptosis Induction: This is a common mechanism and is associated with the modulation of the BCL-2 family of proteins (including the anti-apoptotic BCL-2 and the pro-apoptotic BAX), Poly (ADP-ribose) polymerase (PARP), cytochrome c, and the activation of caspases-3, -8, and -9. medchemexpress.com

Cell Cycle Arrest: Ent-kaurane diterpenoids can halt the proliferation of cancer cells by arresting the cell cycle. This is often controlled by the modulation of proteins such as cyclin D1, c-Myc, p21, p53, and cyclin-dependent kinases (CDK-2 and -4). medchemexpress.com

Autophagy Regulation: The regulation of autophagy is another pathway, with key regulators being LC-II and the mammalian target of rapamycin (B549165) (mTOR). medchemexpress.com

Metastasis Inhibition: The most common metastatic target proteins for ent-kauranes include matrix metalloproteinases (MMP-2, MMP-9), Vascular Endothelial Growth Factor (VEGF), and its receptor (VEGFR). medchemexpress.com

While Kauran-18-Oic Acid,16,17,19-Tnhydroxy-,(4A) itself has been primarily identified as a chemical marker in green coffee beans, sometimes indicative of lower quality, its structural similarity to other bioactive ent-kaurane diterpenoids suggests it could potentially interact with some of these pathways. medchemexpress.commedchemexpress.comdcchemicals.com However, without specific biological studies on this compound, its precise targets and mechanisms of action remain to be determined. The presence of multiple hydroxyl groups on the kaurane skeleton of this compound suggests it may have different solubility and binding properties compared to less oxygenated analogues, which could influence its biological activity.

Table 2: Identified Molecular Targets and Pathways for the ent-Kaurane Diterpenoid Class

Mechanistic PathwayKey Molecular TargetsReference(s)
ApoptosisBCL-2, BAX, PARP, Cytochrome c, Caspases-3, -8, -9 medchemexpress.com
Cell Cycle ArrestCyclin D1, c-Myc, p21, p53, CDK-2, CDK-4 medchemexpress.com
AutophagyLC-II, mTOR medchemexpress.com
MetastasisMMP-2, MMP-9, VEGF, VEGFR medchemexpress.com
Anti-diabeticα-Glucosidase nih.govacs.org
Lipid MetabolismFarnesoid X Receptor (FXR) mdpi.comresearchgate.net

Advanced Analytical and Characterization Techniques for Ent Kaurane Diterpenoids

Spectroscopic Methods

Spectroscopic techniques are paramount for the detailed structural characterization of ent-kaurane diterpenoids, providing insights into the molecular framework, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structure determination of ent-kaurane diterpenoids. A full assignment of proton (¹H) and carbon-¹³ (¹³C) NMR data is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) experiments. nih.govpreprints.org

1D NMR: The ¹H NMR spectrum provides initial information on the types of protons present (e.g., methyl, methylene (B1212753), olefinic), their chemical environment, and their spin-spin coupling interactions. preprints.org For instance, the ¹H NMR spectrum of ent-kaurenoic acid, a related compound, clearly shows signals for methyl groups, olefinic hydrogens, and various methylene and methine protons across the tetracyclic structure. preprints.org The ¹³C NMR spectrum reveals the number of unique carbon atoms and their types (C, CH, CH₂, CH₃), which is crucial for determining the molecular formula and identifying key functional groups like carbonyls and hydroxylated carbons. nih.gov

2D NMR: To overcome signal overlap and establish connectivity, a suite of 2D NMR experiments is employed:

Correlation Spectroscopy (COSY): Identifies ¹H-¹H spin-spin coupling networks, allowing for the tracing of proton sequences within the molecule. nih.govresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded ¹H and ¹³C atoms, enabling the assignment of protons to their corresponding carbons. nih.govresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): Detects long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is critical for connecting different spin systems and piecing together the complete carbon skeleton, including the placement of quaternary carbons and functional groups. nih.govresearchgate.netsciencebiology.org For example, HMBC correlations can confirm the tetracyclic ent-kaurane skeleton by showing correlations from methyl protons to key carbons in the ring system. sciencebiology.org

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. nih.govnsf.gov

Computational methods, such as Density Functional Theory (DFT), are increasingly used alongside experimental data to predict NMR chemical shifts and help revise or confirm complex structures. nsf.gov

Quantitative NMR (qNMR): While less common for this specific compound, qNMR can be a powerful tool for determining the purity and concentration of diterpenoid samples without the need for identical reference standards, relying instead on an internal standard of known concentration.

Table 1: Representative ¹³C NMR Chemical Shift Data for an ent-Kaurane Skeleton Data is generalized from related compounds for illustrative purposes.

Carbon AtomChemical Shift (δ) Range (ppm)Carbon Type
C-130-40CH₂
C-440-50C
C-1038-45C
C-1670-85C (hydroxylated)
C-1770-85CH₂ (hydroxylated)
C-18175-185COOH
C-1960-70CH₂ (hydroxylated)
C-2015-25CH₃

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of ent-kaurane diterpenoids and for obtaining structural information through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS): This technique provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. acdlabs.com For example, a related diterpenoid was found to have a [M–H]⁻ ion peak at m/z = 329.2191, corresponding to the molecular formula C₂₁H₃₀O₃. acdlabs.com For Kauran-18-oic acid, 16,17,19-trihydroxy-, (4α)-, with a formula of C₂₀H₃₂O₅, a precise mass would be expected.

Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS): This powerful hyphenated technique combines the high separation efficiency of UHPLC with the high resolution and sensitivity of Q-TOF-MS. nih.gov It is widely used for the rapid characterization of ent-kaurane diterpenoids in complex mixtures, such as plant extracts. nih.govnih.gov The methodology involves:

Separation of compounds by UHPLC.

Detection of precursor ions by TOF-MS.

Fragmentation of selected precursor ions to generate product ion spectra (MS/MS).

The fragmentation patterns in the MS/MS spectra are characteristic of the ent-kaurane skeleton and its specific substitutions. Common fragmentation pathways for these diterpenoids involve neutral losses of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), which help to identify the presence of hydroxyl and carboxyl groups. nih.gov The study of these fragmentation pathways allows for the classification and tentative identification of dozens of diterpenoids in a single analysis. nih.gov A technique known as Sequential Window Acquisition of all THeoretical fragment-ion spectra (SWATH) has been shown to significantly improve the detection rate of ent-kaurane diterpenoids compared to traditional methods. nih.gov

Table 2: Mass Spectrometry Data for Kauran-18-oic acid, 16,17,19-trihydroxy-, (4α)-

ParameterValueTechnique
Molecular FormulaC₂₀H₃₂O₅-
Molecular Weight352.47 g/mol -
Expected [M-H]⁻~351.217HR-ESIMS
Expected [M+Na]⁺~375.214HR-ESIMS
Key MS/MS FragmentsLosses of H₂O, CO₂UHPLC-Q-TOF-MS/MS

Chromatographic Separation Techniques

Chromatographic methods are essential for the isolation, purification, and quantitative analysis of Kauran-18-oic acid, 16,17,19-trihydroxy-, (4α)- and related diterpenoids from their natural sources.

HPLC and UHPLC are the most common analytical techniques for the separation and quantification of ent-kaurane diterpenoids. researchgate.netjst.go.jp These methods offer high resolution, sensitivity, and reproducibility.

Columns: Reversed-phase C18 columns are most frequently used for the separation of these moderately polar compounds. researchgate.netnih.gov

Mobile Phase: A gradient elution system is typically employed, consisting of an aqueous phase (often containing an acidifier like formic acid, acetic acid, or phosphoric acid to improve peak shape) and an organic modifier, most commonly acetonitrile (B52724) or methanol. researchgate.netnih.gov

Detection: A variety of detectors can be used, including Photodiode Array (PDA) for UV-Vis absorbance and Evaporative Light Scattering Detector (ELSD), which is useful for compounds lacking a strong chromophore. researchgate.net However, coupling with mass spectrometry (LC-MS) provides the highest sensitivity and specificity. nih.govnih.gov

UHPLC systems use columns with smaller particle sizes (<2 µm), which provides faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. nih.govresearchgate.net These methods have been successfully developed for the simultaneous quantification of multiple diterpenoids in plant extracts. nih.govresearchgate.net

Table 3: Typical HPLC/UHPLC Conditions for ent-Kaurane Diterpenoid Analysis

ParameterTypical Condition
ColumnReversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile or Methanol
Elution ModeGradient
Flow Rate0.3 - 0.6 mL/min
DetectorPDA, ELSD, MS

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another established technique for the analysis of ent-kaurane diterpenoids. nih.govmdpi.com Due to the low volatility of many diterpenoids, a derivatization step is often required to convert polar functional groups (like carboxylic acids and hydroxyls) into more volatile and thermally stable derivatives, such as trimethylsilyl (B98337) (TMS) esters. nih.gov GC-MS has been a traditional method for quantifying ent-kaurenoic acid and related compounds. researchgate.net The technique offers excellent separation efficiency and provides characteristic mass spectra that can be compared against spectral libraries for identification. mdpi.com

Adsorption chromatography is a fundamental technique used for the preparative-scale isolation and purification of ent-kaurane diterpenoids from crude plant extracts. researchgate.netmdpi.com

Column Chromatography: This is the most common method, typically using silica (B1680970) gel as the stationary phase. researchgate.net The crude extract is loaded onto the column, and compounds are separated by eluting with a solvent system of increasing polarity, such as a gradient of hexane-ethyl acetate (B1210297) or chloroform-methanol. Fractions are collected and analyzed (e.g., by TLC) to pool those containing the target compounds for further purification. researchgate.netnih.gov

Thin-Layer Chromatography (TLC): TLC is used for the rapid, small-scale analysis of extract fractions to monitor the progress of column chromatography separations and to determine appropriate solvent systems. mdpi.com

Advanced Structural Elucidation Methods

The unambiguous determination of the complex three-dimensional architecture of ent-kaurane diterpenoids relies on a combination of spectroscopic and crystallographic techniques.

Single-crystal X-ray diffraction is an indispensable tool for the absolute structural confirmation of crystalline natural products, including ent-kaurane diterpenoids. nih.govresearchgate.netmedchemexpress.com This technique provides unequivocal evidence of the molecular connectivity, as well as the relative and absolute stereochemistry of all chiral centers within the molecule. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to generate a detailed three-dimensional model of the electron density, from which the precise atomic arrangement can be deduced.

For novel ent-kaurane diterpenoids or those with ambiguous stereochemical assignments from other analytical methods, X-ray crystallography is the gold standard for structural validation. researchgate.netmedchemexpress.com While the search results did not yield specific X-ray crystallographic data for Kauran-18-oic acid, 16,17,19-trihydroxy-, (4α), the structures of several related ent-kaurane diterpenoids have been successfully determined using this method, confirming their complex polycyclic frameworks and absolute configurations. researchgate.netmedchemexpress.com

Optical rotation is a fundamental physical property used in the characterization of chiral molecules such as ent-kaurane diterpenoids. This measurement quantifies the extent to which a substance rotates the plane of polarized light. The direction and magnitude of this rotation are highly specific to the molecule's three-dimensional structure.

The designation "ent" in ent-kaurane diterpenoids signifies that they are the enantiomers of the corresponding kaurane (B74193) structures. This enantiomeric relationship is directly reflected in their optical rotation, where they exhibit an equal magnitude but opposite direction of rotation to their kaurane counterparts. Therefore, measuring the specific rotation, [α]D, is a critical step in the initial characterization of a new kaurane-type diterpenoid, providing a primary indication of which enantiomeric series it belongs to. While specific optical rotation data for Kauran-18-oic acid, 16,17,19-trihydroxy-, (4α) were not available in the conducted searches, it is known to be an ent-kaurane diterpenoid. medchemexpress.com

Quantitative Analysis and Standardization Methodologies

The accurate quantification of Kauran-18-oic acid, 16,17,19-trihydroxy-, (4α) and related diterpenoids in various matrices, such as plant extracts or final products, is crucial for quality control, standardization, and ensuring consistent biological activity. High-Performance Liquid Chromatography (HPLC) is a widely employed and reliable technique for this purpose.

Methodologies for the quantitative analysis of ent-kaurane diterpenoids often utilize reversed-phase HPLC (RP-HPLC) due to the moderate polarity of these compounds. A C18 column is typically the stationary phase of choice, offering good separation of various diterpenoids. The mobile phase commonly consists of a gradient mixture of an organic solvent, such as acetonitrile or methanol, and water, often with the addition of an acid like formic or acetic acid to improve peak shape and resolution.

Detection methods are selected based on the chromophoric properties of the analytes and the required sensitivity. Ultraviolet (UV) detection is common for diterpenoids possessing a UV-absorbing chromophore. For compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (MS) can be employed. The use of HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides high selectivity and sensitivity, allowing for accurate quantification even in complex matrices.

Validation of the analytical method is a critical step to ensure its reliability. This involves assessing parameters such as linearity, precision (intraday and interday), accuracy (recovery), limit of detection (LOD), and limit of quantification (LOQ). The table below summarizes typical parameters for the HPLC-based quantification of ent-kaurane diterpenoids, based on reported methods for analogous compounds.

Table 1: Typical Parameters for HPLC-Based Quantitative Analysis of ent-Kaurane Diterpenoids

ParameterTypical Value/Range
Chromatographic Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile/Water or Methanol/Water (often with 0.1% formic or acetic acid)
Elution Mode Gradient or Isocratic
Detector UV, ELSD, or MS
Linearity (r²) > 0.99
Precision (RSD%) < 5%
Accuracy (Recovery %) 95-105%
LOD ng/mL to low µg/mL range
LOQ ng/mL to low µg/mL range

This table represents a summary of typical values and may vary depending on the specific compound and matrix.

Standardization of extracts containing Kauran-18-oic acid, 16,17,19-trihydroxy-, (4α), such as those from coffee beans where it has been identified as a quality indicator medchemexpress.com, would involve the use of a validated quantitative method like HPLC to ensure that the concentration of this and other relevant marker compounds falls within a specified range.

Ecological and Plant Physiological Roles of Ent Kaurane Diterpenoids

Role in Plant Growth and Development (e.g., Gibberellin Precursors)

A primary and well-established role of ent-kaurane diterpenoids is their function as essential intermediates in the biosynthesis of gibberellins (B7789140) (GAs), a class of crucial phytohormones. frontiersin.orgnih.gov Gibberellins regulate a wide array of plant growth and developmental processes, including stem elongation, seed germination, and the transition to flowering. askiitians.com

The biosynthetic pathway to gibberellins begins with the diterpenoid precursor geranylgeranyl diphosphate (B83284) (GGDP). researchgate.net This precursor is converted into the pivotal intermediate, ent-kaurene (B36324), through a two-step cyclization process catalyzed by two distinct enzymes: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS). frontiersin.orgnih.govnih.gov ent-Kaurene is therefore the direct precursor to the entire family of gibberellins. askiitians.comnih.gov The significance of this pathway is highlighted in mutants that lack a functional KS enzyme; these plants typically exhibit a dwarf phenotype, which can be restored to normal height by the external application of gibberellin. nih.gov Conversely, the overexpression of ent-kaurene synthase genes has been shown to enhance the biosynthesis of gibberellic acid. mdpi.com Kaurenoic acid, another related compound, also serves as an intermediate in the formation of various kauranes, including gibberellins. nih.gov

Plant Defense Mechanisms

ent-Kaurane diterpenoids are integral to a plant's defense arsenal, functioning as specialized metabolites that protect against a variety of environmental threats. rsc.orgmdpi.com Their roles include providing protective barriers against pathogens and deterring herbivores, as well as mediating responses to both living (biotic) and non-living (abiotic) stress factors. mdpi.com

Antifungal Activities

Several ent-kaurane diterpenoids have demonstrated significant antifungal properties. rsc.orgnih.gov This activity is a key component of the plant's defense against pathogenic fungi. Research involving the modification of naturally occurring ent-kauranes has sought to explore and enhance these properties. For example, a study focused on creating semi-synthetic derivatives of ent-kaur-3-acetoxy-15-ene yielded compounds with notable antimicrobial activity.

CompoundFungal StrainActivity (Inhibition Zone)Source
ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-eneCandida krusei10 mm researchgate.netbohrium.comeurjchem.com

Anti-insect and Antifeedant Properties

In addition to microbial threats, plants deploy ent-kaurane diterpenoids to defend against insects. Certain compounds within this class have been identified as having potent antifeedant properties, which deter insects from feeding on the plant. frontiersin.orgnih.gov This mode of action is a crucial, energy-efficient defense strategy.

Compound ClassActivityTarget InsectSource
ent-Kaurane DiterpenoidsAntifeedantTermites frontiersin.orgnih.gov
Diterpenoids from Sideritis lyciaInsecticidalNot Specified researchgate.net

Response to Biotic and Abiotic Stress

The role of ent-kauranes extends to mediating plant responses to a wide range of environmental stresses. mdpi.com In rice (Oryza sativa), a family of genes known as ent-kaurene synthase-like (KSL) is responsible for producing not only gibberellins but also a variety of phytoalexins—antimicrobial compounds produced by plants in response to pathogen attack. nih.gov

The expression of these genes is often regulated by stress signals. Several rice OsKSL genes have been shown to respond to abiotic stresses such as prolonged darkness and submergence in water. nih.govmdpi.com Their expression is also influenced by abscisic acid (ABA), a key hormone involved in mediating plant responses to environmental stress. nih.govmdpi.com This indicates that the ent-kaurane biosynthetic pathway is a critical node that integrates developmental programs with defense and stress-response pathways. At a molecular level, some ent-kaurane diterpenoids can trigger an increase in reactive oxygen species (ROS) within cells, a common signaling and defense mechanism against various stresses. nih.govnih.gov

Biosynthetic Localization and Transport within Plant Tissues

The production of ent-kaurane diterpenoids is a highly organized process localized to specific compartments within the plant cell and specific tissues within the plant. The journey begins with geranylgeranyl pyrophosphate (GGPP), the universal precursor for all diterpenes, which is synthesized via either the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway. frontiersin.orgnih.govmdpi.com

The crucial conversion of GGPP to ent-kaurene is catalyzed by the enzymes CPS and KS. mdpi.comnih.gov The precursors for gibberellin biosynthesis are known to be synthesized in plastids, which are membrane-bound organelles within the cells of plants. mdpi.com Consistent with this, studies have shown that the KS enzyme can be found in the plastids, as well as in the cytoplasm and nucleus, suggesting a complex regulation of its function. mdpi.com In specific plants like coffee, researchers have identified the precise enzymes (CACPS1 and CAKS3) that perform the cyclization reactions to create the foundational ent-kaurane skeleton. mdpi.com

The distribution of these compounds is not uniform throughout the plant. In coffee, for instance, diterpenoids are found in nearly all plant tissues except for the leaves. mdpi.com Gene expression studies in rice reveal an even finer level of control, with different ent-kaurene synthase-like genes being active in specific tissues.

GenePlantPrimary Tissue of ExpressionSource
OsKSL3Rice (Oryza sativa)Root nih.govmdpi.com
OsKSL4Rice (Oryza sativa)Leaf nih.govmdpi.com
OsKSL5Rice (Oryza sativa)Root nih.govmdpi.com

Interestingly, some plants can release the gibberellin precursor ent-kaurene as a volatile gas into the atmosphere. nih.gov Research has demonstrated that this airborne ent-kaurene can be absorbed by neighboring plants and metabolized into bioactive gibberellins, suggesting a potential mechanism for inter-plant communication. nih.gov

Future Research Directions and Potential Academic Applications

Elucidation of Novel Biosynthetic Pathways and Enzymes

Kaurane (B74193) diterpenoids are complex natural products synthesized in plants from the universal precursor, geranylgeranyl pyrophosphate (GGPP). Their biosynthesis involves intricate cyclization and oxidation steps catalyzed by specific enzymes. While the general pathway to the kaurane skeleton is understood, the specific enzymes responsible for the multiple hydroxylations seen in Kauran-18-oic acid, 16,17,19-trihydroxy-, (4α)- remain to be identified.

Future research should focus on:

Identifying the Cytochrome P450s (CYPs) : The hydroxylation at positions C-16, C-17, and C-19 is likely carried out by specific CYP enzymes. Transcriptome and genome analysis of plants known to produce this compound, such as Coffea species, can help identify candidate genes.

Functional Characterization of Enzymes : Once candidate genes are identified, heterologous expression in microbial systems (e.g., E. coli or yeast) can confirm their function. This involves providing the precursor, kaurenoic acid, and analyzing the products for the specific hydroxylations.

Understanding Regulatory Networks : Investigating the genetic and environmental factors that

Q & A

Q. What literature review frameworks ensure comprehensive coverage of ent-kaurane diterpene research?

  • Methodological Answer : Systematically search PubMed, SciFinder, and Web of Science using keywords: "ent-kaurane diterpene," "kauran-18-oic acid," and "green coffee bean phytochemistry." Filter for primary literature and prioritize studies with full spectral data .

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